![molecular formula C17H16FN3O2S B2921139 N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 1797896-46-8](/img/structure/B2921139.png)
N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CTB or Compound 1, and it has been synthesized using a specific method that involves several steps. CTB has shown promising results in various studies, particularly in its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of CTB is not yet fully understood, but it has been suggested that it may act by inhibiting specific enzymes or signaling pathways. CTB has been shown to have potent anti-inflammatory and anti-cancer activities, and it may also modulate immune responses and oxidative stress. Further studies are needed to elucidate the exact mechanism of action of CTB.
Biochemical and Physiological Effects:
CTB has been shown to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. CTB has also been shown to have antioxidant properties, which may contribute to its beneficial effects in various diseases. However, the exact biochemical and physiological effects of CTB may vary depending on the specific disease or condition being studied.
実験室実験の利点と制限
CTB has several advantages for lab experiments, including its high purity and stability, which make it suitable for various applications. However, CTB also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into consideration when using CTB in their experiments.
将来の方向性
There are several future directions for the study of CTB, including further investigations into its mechanism of action and potential applications in various diseases. CTB may also be studied for its potential use as a diagnostic tool in imaging studies, particularly in the field of nuclear medicine. Further optimization of the synthesis method may also be necessary to improve the yield and purity of CTB. Overall, CTB has significant potential for various applications in scientific research, and further studies are needed to fully understand its properties and potential.
合成法
The synthesis of CTB involves several steps, including the reaction of 2-(3-fluorobenzyl)thiazole-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanooxan-4-ylamine. The final product is obtained after purification using column chromatography. The synthesis of CTB has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
科学的研究の応用
CTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CTB has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. CTB has also been studied for its potential use as a diagnostic tool in imaging studies, particularly in the field of nuclear medicine.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-13-3-1-2-12(8-13)9-15-20-14(10-24-15)16(22)21-17(11-19)4-6-23-7-5-17/h1-3,8,10H,4-7,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTVYQNTYKSIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CSC(=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

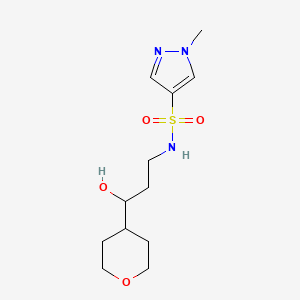
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2921057.png)


![6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2921061.png)
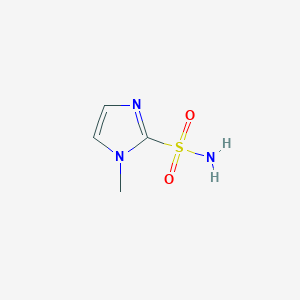
![N-(4-ethylbenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2921064.png)
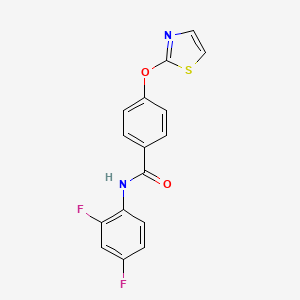
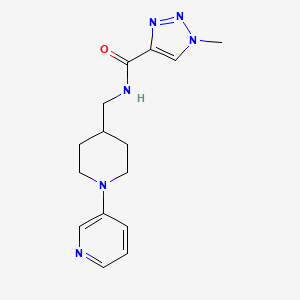
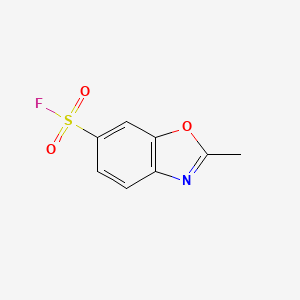
![7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2921073.png)

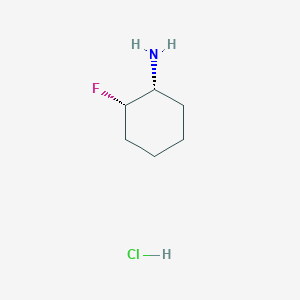
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)